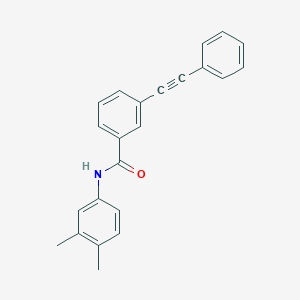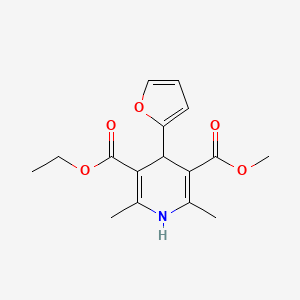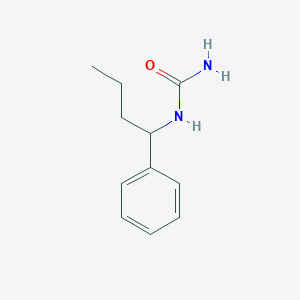
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is predominantly expressed in the mitochondria of glial cells in the central nervous system. DPA-714 has been widely used as a tool for studying the role of TSPO in various physiological and pathological processes.
作用机制
TSPO is a key regulator of mitochondrial function and has been implicated in various physiological and pathological processes, including cell proliferation, apoptosis, and inflammation. N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide binds selectively to TSPO with high affinity and has been shown to modulate mitochondrial function and cellular signaling pathways.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been shown to have various biochemical and physiological effects, including reducing neuroinflammation, promoting neuroprotection, and inhibiting cancer cell proliferation. N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has several advantages for lab experiments, including its high selectivity and affinity for TSPO, its ability to cross the blood-brain barrier, and its ability to be visualized and quantified using PET imaging. However, N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to perform PET imaging.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide, including investigating its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases, exploring its role in cancer biology, and developing new imaging techniques to visualize and quantify TSPO expression in vivo. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide on cellular signaling pathways and mitochondrial function.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide involves a multistep process that starts with the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-ethynylaniline to yield the corresponding amide. The amide is then reacted with 4-bromoacetophenone in the presence of a palladium catalyst to form the final product, N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide.
科学研究应用
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been extensively used as a tool for studying the role of TSPO in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. TSPO is known to be upregulated in activated microglia and astrocytes in response to brain injury or neuroinflammatory stimuli, and N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been used to visualize and quantify TSPO expression in vivo using positron emission tomography (PET) imaging.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-17-11-14-22(15-18(17)2)24-23(25)21-10-6-9-20(16-21)13-12-19-7-4-3-5-8-19/h3-11,14-16H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGRUHBDLEKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)
![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![N-(4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4957779.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)

![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)


![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)
